![molecular formula C13H15NO2 B11714372 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile is an organic compound that features a cyclopropyl group attached to an acetonitrile moiety, with a 4-methoxyphenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 4-Methoxyphenylmethoxy Group: This step involves the protection of the phenol group with a methoxy group, followed by the formation of the methoxyphenylmethoxy group.
Attachment of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetonitrile
- Cyclopropylacetonitrile
- 4-Methoxyphenylmethanol
Uniqueness
2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile is unique due to the presence of both a cyclopropyl group and a 4-methoxyphenylmethoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methoxy]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)10-16-13(6-7-13)8-9-14/h2-5H,6-8,10H2,1H3 |
InChI Key |
NUVHQSKXTGNYQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2(CC2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


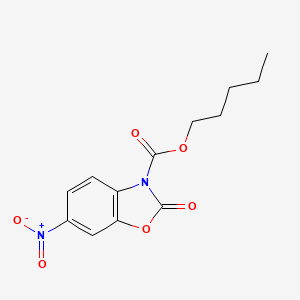
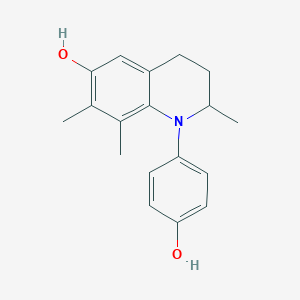

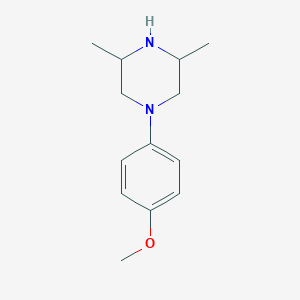
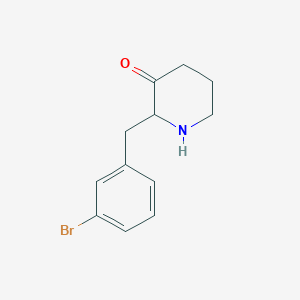
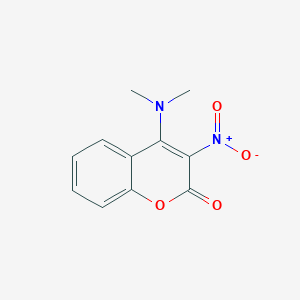
![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)
![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
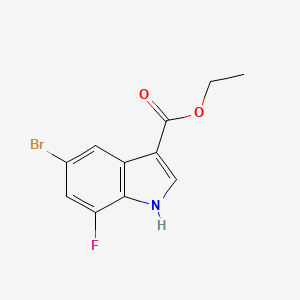
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)

